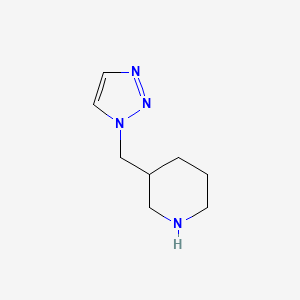

3-(1H-1,2,3-triazol-1-ylmethyl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14N4 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

3-(triazol-1-ylmethyl)piperidine |

InChI |

InChI=1S/C8H14N4/c1-2-8(6-9-3-1)7-12-5-4-10-11-12/h4-5,8-9H,1-3,6-7H2 |

InChI Key |

GUDDJEMXGSJOAS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)CN2C=CN=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 1h 1,2,3 Triazol 1 Ylmethyl Piperidine and Analogues

Overview of Established Synthetic Routes for Piperidine (B6355638) and 1,2,3-Triazole Scaffolds

The construction of molecules like 3-(1H-1,2,3-triazol-1-ylmethyl)piperidine relies on robust methods for the synthesis of its constituent heterocyclic rings: piperidine and 1,2,3-triazole.

Classical Piperidine Synthesis Approaches

The piperidine ring, a ubiquitous feature in natural products and pharmaceuticals, can be synthesized through various classical methods. dtic.milnih.govresearchgate.netresearchgate.net A primary and long-standing approach is the catalytic hydrogenation of pyridine (B92270) derivatives . This method typically employs transition metal catalysts such as nickel, palladium, or rhodium under hydrogen pressure to reduce the aromatic pyridine ring to a saturated piperidine. dtic.milnih.gov

Another significant strategy involves intramolecular cyclization reactions . These methods often start with an acyclic precursor containing a nitrogen atom and a suitable electrophilic or nucleophilic center, which can undergo ring closure to form the six-membered piperidine ring. nih.gov Common variations include reductive amination of dicarbonyl compounds and intramolecular nucleophilic substitution.

The Mannich reaction also serves as a classical route to substituted piperidines. This reaction involves the aminoalkylation of an acidic proton-containing compound with formaldehyde and a primary or secondary amine, leading to the formation of a β-amino carbonyl compound that can be further elaborated into the piperidine scaffold. researchgate.net

| Method | Description | Typical Reagents/Catalysts |

| Catalytic Hydrogenation | Reduction of a pyridine ring to a piperidine ring. | H₂, Ni, Pd/C, Rh/C |

| Intramolecular Cyclization | Ring closure of an acyclic precursor containing nitrogen. | Varies depending on the specific reaction (e.g., reducing agents for reductive amination). |

| Mannich Reaction | Aminoalkylation of a carbon acid. | Formaldehyde, primary or secondary amine. |

Huisgen 1,3-Dipolar Cycloaddition for 1,2,3-Triazole Formation

The foundational method for synthesizing the 1,2,3-triazole ring is the Huisgen 1,3-dipolar cycloaddition. organic-chemistry.orgsphinxsai.comwikipedia.orgfu-berlin.de This reaction involves the thermal treatment of an azide (B81097) with an alkyne. organic-chemistry.orgwikipedia.org

The mechanism of the Huisgen cycloaddition is a concerted, pericyclic process. organic-chemistry.orgsphinxsai.com It involves the [4π + 2π] cycloaddition of the 1,3-dipole (the azide) and the dipolarophile (the alkyne). organic-chemistry.org This concerted nature means that the reaction proceeds in a single step without the formation of any intermediates. organic-chemistry.org However, a significant drawback of the thermal Huisgen cycloaddition is the lack of regioselectivity when using unsymmetrical alkynes. This often results in a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole isomers, which can be challenging to separate. nih.gov The reaction also typically requires elevated temperatures. nih.govorganic-chemistry.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in the Synthesis of 1,2,3-Triazole-Piperidine Derivatives

The limitations of the thermal Huisgen cycloaddition led to the development of catalyzed versions, with the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) being the most prominent. nih.govorganic-chemistry.org This reaction is a cornerstone of "click chemistry" due to its high efficiency, mild reaction conditions, and remarkable regioselectivity. nih.govorganic-chemistry.org

Mechanism and Regioselectivity of CuAAC

The CuAAC reaction proceeds through a different, stepwise mechanism compared to the concerted thermal cycloaddition. nih.gov The key to this reaction is the in situ formation of a copper(I) acetylide intermediate. wikipedia.org This intermediate then reacts with the azide in a stepwise manner, ultimately leading to the formation of the 1,2,3-triazole ring.

The high regioselectivity of the CuAAC is a direct result of this mechanism, which exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. nih.govorganic-chemistry.org This is in stark contrast to the thermal reaction, which produces a mixture of regioisomers. nih.gov The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) salts (like CuSO₄) in the presence of a reducing agent such as sodium ascorbate. nsf.gov

| Feature | Huisgen 1,3-Dipolar Cycloaddition | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Mechanism | Concerted, pericyclic | Stepwise, involves copper acetylide intermediate |

| Regioselectivity | Low (mixture of 1,4- and 1,5-isomers) | High (exclusively 1,4-isomer) |

| Reaction Conditions | High temperatures | Mild temperatures, often in aqueous media |

| Catalyst | None | Copper(I) |

Application in Synthesizing Specific Analogues (e.g., Piperidine-Triazolylacetamide Derivatives)

The CuAAC reaction has been successfully employed in the synthesis of various piperidine-1,2,3-triazole conjugates. A notable application is the synthesis of piperidine-triazolylacetamide derivatives . In a typical synthetic scheme, a piperidine-containing molecule with a terminal alkyne functionality is reacted with an azido-acetamide derivative in the presence of a copper(I) catalyst. This reaction efficiently and regioselectively furnishes the desired 1,4-disubstituted piperidine-triazolylacetamide conjugate.

Ruthenium-Assisted Azide-Alkyne Cycloaddition (RuAAC)

While the CuAAC reaction is highly effective for the synthesis of 1,4-disubstituted 1,2,3-triazoles, the regiocomplementary Ruthenium-Assisted Azide-Alkyne Cycloaddition (RuAAC) provides a powerful tool for accessing 1,5-disubstituted 1,2,3-triazoles . acs.orgacs.orgnih.govchalmers.seresearchgate.net

The mechanism of the RuAAC is distinct from that of the CuAAC. It is believed to proceed through the formation of a ruthenium-vinylidene intermediate, which then undergoes oxidative cyclization with the azide to form a six-membered ruthenacycle. Reductive elimination from this intermediate yields the 1,5-disubstituted triazole product. acs.org

A significant advantage of the RuAAC is its ability to tolerate the use of internal alkynes , leading to the formation of fully substituted 1,2,3-triazoles, a transformation not readily achieved with CuAAC. acs.org Commonly used catalysts for RuAAC include pentamethylcyclopentadienyl ruthenium(II) complexes, such as [CpRuCl(PPh₃)₂] and [CpRuCl(cod)]. acs.org

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ruthenium-Assisted Azide-Alkyne Cycloaddition (RuAAC) |

| Regioselectivity | 1,4-disubstituted triazoles | 1,5-disubstituted triazoles |

| Alkyne Substrate Scope | Primarily terminal alkynes | Terminal and internal alkynes |

| Catalyst | Copper(I) | Ruthenium(II) |

Metal-Free and Organocatalytic Approaches

The synthesis of 1,2,3-triazole scaffolds, traditionally reliant on metal catalysts, has seen significant advancements in metal-free and organocatalytic alternatives. These approaches offer benefits such as reduced metal contamination in the final products and alignment with green chemistry principles.

An organocatalytic [3+2] cycloaddition reaction has been successfully employed to synthesize 1,2,3-triazolyl-thiazolidine hybrids. nih.gov This metal-free approach utilizes an organic base, diethylamine (10 mol%), as a catalyst in DMSO at 75 °C, achieving yields ranging from 23% to 96% over 24 hours. nih.gov Similarly, other organic bases like piperidine and triethylamine have been explored, and alkali metal hydroxides are also known to catalyze the addition of nitrogen derivatives to alkynes. nih.gov

Furthermore, a facile and efficient metal-free, multi-component reaction has been developed for constructing 3-trifluoromethyl-1,2,4-triazoles. nih.govfrontiersin.org This method uses readily available starting materials—trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen)—and proceeds in the presence of an acidic additive like trifluoroacetic acid (TFA) in toluene at 100°C. nih.gov This strategy highlights the potential for creating diverse triazole analogues without the need for transition metals. nih.govfrontiersin.org

Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid heating, reduced reaction times, and often improved yields compared to conventional heating methods. mdpi.com This technology has been effectively applied to the synthesis of various triazole derivatives.

For instance, the synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives was achieved in just 33–90 seconds with yields up to 82% under microwave irradiation, whereas conventional methods required several hours. thieme-connect.de Similarly, piperazine-azole-fluoroquinolone-based 1,2,4-triazole (B32235) derivatives were synthesized in 30 minutes with a 96% yield using microwaves, a significant improvement over the 27 hours required with conventional heating. thieme-connect.de

Microwave-assisted one-pot, three-component synthesis of thiazolyl-pyridazinediones has also been reported, using chitosan as a natural basic catalyst, resulting in high yields and short reaction times of 4–8 minutes. nih.gov The direct condensation of carboxylic acids with aminoguanidine bicarbonate to form 5-substituted 3-amino-1,2,4-triazoles was optimized under microwave conditions at 180 °C for 3 hours, providing a green and straightforward synthetic route. researchgate.net

One-Pot Synthetic Strategies

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step, avoiding the isolation of intermediates, thereby saving time, resources, and reducing waste. nih.gov

A one-pot, three-component synthesis of 1,4-disubstituted 1,2,3-triazoles has been demonstrated where the azide intermediate is prepared in situ. mdpi.com For example, 4-(1-adamantyl)benzyl bromide, sodium azide, and a terminal alkyne like propargyl alcohol were combined with a copper catalyst to yield the desired triazole in 68% yield. mdpi.com Another approach involves a three-component one-pot synthesis of unsymmetrical 1,3,5-trisubstituted-1,2,4-triazoles based on the coupling of amidines with carboxylic acids, followed by cyclization with hydrazines. researchgate.net

The synthesis of triazolobenzodiazepines has been achieved through a one-pot process involving a decarboxylative three-component [3+2] cycloaddition of nonstabilized azomethine ylides, followed by N-propargylation and an intramolecular click reaction. nih.govnih.gov This method is notable for generating only CO2 and H2O as byproducts. nih.gov Similarly, 1-aryl-3-trifluoromethylpyrazoles can be prepared in a one-pot protocol from in situ generated nitrile imines and mercaptoacetaldehyde, which serves as an acetylene surrogate. google.com

Synthesis of Specific Linkages and Substitutions within the Scaffold

Controlling the regiochemistry and substitution patterns of the triazole-piperidine scaffold is crucial for structure-activity relationship studies. Specific synthetic methods have been developed to achieve desired isomers and to introduce functional groups from readily available precursors.

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is the most fundamental reaction for forming the 1,2,3-triazole ring. researchgate.net The regioselectivity of this reaction, which determines whether a 1,4- or 1,5-disubstituted isomer is formed, can be controlled by the choice of catalyst.

1,4-Disubstituted Isomers : The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. mdpi.comresearchgate.net This "click chemistry" reaction is highly efficient, proceeds under mild conditions, and provides the 1,4-isomer exclusively in high yields. mdpi.com The formation of the 1,4-isomer is confirmed through spectroscopic methods, such as HMBC correlations in NMR analysis. mdpi.com

1,5-Disubstituted Isomers : To selectively obtain the 1,5-disubstituted regioisomer, a different catalyst is required. The Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) directs the reaction to form 1,5-disubstituted 1,2,3-triazoles. researchgate.net Additionally, research has shown that in the absence of a metal catalyst, a mixture of 1,4- and 1,5-isomers may be formed, with the ratio influenced by reaction conditions. Lewis acid catalysts have also been explored to promote the regioselective synthesis of 1,5-isomers.

The piperidine moiety can be synthesized and functionalized from various precursors to be incorporated into the final triazole structure. 4-Hydroxypiperidine is a common and versatile starting material.

A typical strategy involves protecting the nitrogen of the piperidine ring, often as an N-Boc derivative. For instance, N-boc-4-hydroxypiperidine can be synthesized from 4-hydroxypiperidine by reacting it with di-tert-butyl dicarbonate in the presence of a base like potassium carbonate in methanol.

This functionalized piperidine can then be used as a scaffold. For example, the synthesis of trans-4-triazolyl-substituted 3-hydroxypiperidines starts from an N-Boc-protected epoxy-piperidine (7-oxa-3-azabicyclo[4.1.0]heptane). Regioselective ring-opening of this epoxide yields a trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate. This terminal alkyne on the piperidine ring is then ready to undergo a 1,3-dipolar cycloaddition reaction with various organic azides to form the desired 1,4- or 1,5-disubstituted 1,2,3-triazoles attached to the piperidine core. This demonstrates how precursors like hydroxypiperidines can be strategically converted into key intermediates for the synthesis of complex heterocyclic systems.

Structural Characterization and Spectroscopic Analysis of the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) for Proton Environment Elucidation

No specific ¹H NMR spectral data, including chemical shifts (δ), coupling constants (J), and multiplicity for the protons of 3-(1H-1,2,3-triazol-1-ylmethyl)piperidine, could be located. This information is crucial for detailing the electronic environment of each proton within the molecule's piperidine (B6355638) and triazole rings.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Detailed ¹³C NMR data, which would identify the chemical shifts of each unique carbon atom in the molecule's backbone, is not available in the reviewed sources. This prevents a thorough analysis of the carbon skeleton.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, DEPT) for Connectivity Confirmation

Information from 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), or DEPT (Distortionless Enhancement by Polarization Transfer) is unavailable. These techniques are essential for confirming the connectivity between protons and carbons and providing definitive structural assignment.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Specific IR or FTIR absorption frequencies (in cm⁻¹) corresponding to the characteristic vibrational modes of the functional groups in this compound, such as C-H, C-N, and N-N stretching and bending, have not been documented.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Determination

While the molecular formula of the compound is C₈H₁₄N₄ and the monoisotopic mass can be calculated, no experimental mass spectrometry or high-resolution mass spectrometry data has been found. Such data would confirm the molecular weight and elemental composition through precise mass-to-charge ratio (m/z) measurements.

X-ray Diffraction (XRD) for Single Crystal Structure Elucidation

There is no evidence of a single crystal X-ray diffraction study for this compound. Therefore, precise data on its crystal system, space group, unit cell dimensions, and atomic coordinates, which would provide the definitive three-dimensional structure, is not available.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the structural characterization of newly synthesized chemical compounds. It provides quantitative information about the elemental composition of a substance, which is crucial for verifying its empirical and molecular formula. This analytical method is predicated on the combustion of a sample, followed by the precise measurement of the resulting elemental components, typically carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages of these elements are then compared against the theoretically calculated values derived from the compound's proposed chemical formula. A close correlation between the found and calculated values serves as a strong indicator of the sample's purity and confirms its elemental makeup.

For the chemical compound this compound, the molecular formula is established as C₈H₁₄N₄. Based on this formula, the theoretical elemental composition has been calculated. These theoretical values provide a benchmark for the compositional verification of synthesized samples of the compound.

The verification process involves subjecting a small, precisely weighed sample of this compound to high-temperature combustion in a specialized instrument known as a CHN analyzer. This process converts the carbon in the sample to carbon dioxide, the hydrogen to water, and the nitrogen to nitrogen gas or nitrogen oxides, which are then quantified. The resulting data, presented as the weight percentage of each element, is then compared to the theoretical values.

The following interactive data table outlines the theoretical elemental composition of this compound. In a research context, these calculated percentages would be juxtaposed with the experimental results from elemental analysis to confirm the successful synthesis and purity of the compound. For instance, a study on a related triazole derivative, (E)-3-(4-Methoxyphenyl)-1-(5-methyl-1-phenyl-1H-1,2,3-Triazol-4-yl)prop-2-en-1-one, successfully utilized this method to validate its composition by showing a close match between the calculated and found elemental percentages. nih.gov

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 58.51 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 8.60 |

| Nitrogen | N | 14.01 | 4 | 56.04 | 34.14 |

| Total | 166.232 | 100.00 |

The congruence between the experimental and theoretical values, typically within a narrow margin of ±0.4%, is a critical piece of evidence in the comprehensive characterization of the compound, substantiating the data obtained from spectroscopic analyses such as NMR and mass spectrometry.

Computational and Theoretical Studies

In Silico Prediction of Biological Activity and Potential Targets

In silico methods are crucial for the early stages of drug discovery, allowing for the prediction of a compound's pharmacokinetic properties and biological activities before committing to extensive laboratory synthesis and testing. researchgate.net

Predictive tools like SwissADME and Prediction of Activity Spectra for Substances (PASS) are widely used to forecast the drug-likeness and potential biological activities of novel compounds. For piperidine-triazole hybrids, these tools can analyze the molecule's structure to predict its absorption, distribution, metabolism, and excretion (ADME) properties. pensoft.net For instance, analyses based on Lipinski's Rule of Five help determine if a compound possesses physicochemical properties suitable for an orally active drug. researchgate.netpensoft.net

Studies on various 1,2,4-triazole-piperazine hybrids have shown that such compounds are predicted to have favorable pharmacokinetic profiles. nih.gov The PASS tool predicts a wide range of pharmacological effects by comparing the structure of a query molecule to a large database of biologically active substances. For the broader class of 1,2,3-triazole derivatives, activities such as anti-infective, anticancer, and anticholinesterase effects are often predicted. nih.govmdpi.com

Table 1: Representative In Silico Predictions for Piperidine-Triazole Scaffolds

| Prediction Tool | Predicted Property/Activity | General Finding for Related Scaffolds | Reference |

|---|---|---|---|

| SwissADME | Drug-Likeness (Lipinski's Rule) | Many triazole-piperidine/piperazine (B1678402) hybrids show good oral bioavailability profiles. | pensoft.netnih.gov |

| PASS | Biological Activity Spectra | Predictions often include anticancer, anti-infective, and enzyme inhibitory activities. | nih.gov |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is instrumental in understanding how a ligand, such as a piperidine-triazole derivative, might interact with a biological target like a protein receptor or enzyme.

Docking studies on piperidine (B6355638) derivatives linked to a 1,2,3-triazole ring have been performed to predict their binding modes and affinities for various receptors, such as the dopamine (B1211576) D2 receptor. researchgate.nettandfonline.com Similarly, novel 1,2,3-triazole appended piperazine compounds have been docked against cancer-related targets like VEGFR, HER-2, and EGFR to identify potent analogs. researchgate.net The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative estimate of the strength of the interaction, helping to rank potential inhibitors. nih.gov For example, studies on triazole-benzenesulfonamide derivatives showed binding affinities for human carbonic anhydrase IX as low as -8.1 kcal/mol. nih.gov

Beyond just predicting binding strength, molecular docking reveals the specific interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. nih.gov In a study on benzimidazole (B57391) and piperidine-containing 1,2,3-triazole hybrids, docking simulations showed that a lead compound formed crucial hydrogen bonds with key amino acid residues (Asp73 and Asp49) in the active site of the E. coli DNA gyrase protein. nih.gov The 1,2,3-triazole ring itself is often involved in significant interactions, such as forming hydrogen bonds or pi-pi stacking with aromatic residues of the protein target. nih.gov

Table 2: Examples of Molecular Docking Studies on Related Piperidine-Triazole Compounds

| Compound Class | Protein Target | Key Finding | Reference |

|---|---|---|---|

| N-functionalized piperidine-1,2,3-triazoles | Dopamine Receptor D2 | Predicted favorable binding modes within the active site. | researchgate.nettandfonline.com |

| Benzimidazole-piperidine-1,2,3-triazoles | E. coli DNA Gyrase | Identified hydrogen bonding with Asp73 and Asp49 residues. | nih.gov |

| Triazole-benzenesulfonamides | Carbonic Anhydrase IX | Observed H-bonds and pi-pi stacking interactions with active site residues. | nih.gov |

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. researchgate.netbgu.ac.ilyoutube.com This technique is used to assess the stability of the docked complex and to analyze its conformational flexibility. nih.gov

MD simulations are performed by placing the docked ligand-protein complex in a simulated physiological environment (a box of water molecules and ions) and calculating the atomic trajectories over a set period, often nanoseconds. nih.gov Key parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed. A stable RMSD value over time suggests that the ligand remains securely bound in the active site. nih.govresearchgate.net For example, a 100 ns MD simulation of a piperidine-triazole hybrid bound to E. coli DNA gyrase showed a low RMSD, indicating high conformational stability of the complex. nih.gov RMSF analysis helps identify which parts of the protein are flexible and which are stable upon ligand binding. researchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov These methods can provide insights that are complementary to docking and MD simulations.

For 1,2,3-triazole-containing compounds, DFT has been used to optimize the molecular geometry and understand how different substituents affect the molecule's shape and electronic properties. nih.govnih.gov Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help to determine the molecule's electronic energy gap, which relates to its chemical reactivity and stability. acs.org Furthermore, DFT can be used to calculate the electrostatic potential (ESP) distribution on the molecular surface, identifying regions that are electron-rich or electron-poor. This information is valuable for understanding potential non-covalent interactions, such as hydrogen bonding and coordination with metal ions, which are critical for biological activity. acs.org

Electronic Properties and Reactivity Analysis

DFT calculations are instrumental in understanding the electronic nature of a molecule. These studies typically involve optimizing the molecular geometry to its lowest energy state and then calculating various electronic descriptors.

Key electronic properties that are often investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides insights into the chemical stability and reactivity of the molecule. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For triazole derivatives, this gap is a key indicator of their kinetic stability. dntb.gov.uamdpi.com

The distribution of electron density in the molecule is also analyzed. Mulliken charge analysis, for instance, assigns partial charges to each atom, revealing the electrophilic and nucleophilic sites within the molecule. In compounds similar to "3-(1H-1,2,3-triazol-1-ylmethyl)piperidine," the nitrogen atoms of the triazole ring are typically the most electronegative, bearing negative partial charges, while the hydrogen atoms and certain carbon atoms exhibit positive charges. nih.gov This charge distribution is fundamental to the molecule's reactivity and its ability to form intermolecular interactions.

Table 1: Representative Electronic Properties of a Triazole-Piperidine Scaffold

| Parameter | Representative Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | ~ -1.0 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | ~ 5.5 eV | Suggests high kinetic stability and low reactivity. |

Note: The values in this table are representative examples based on published data for structurally similar triazole derivatives and are intended for illustrative purposes.

Pharmacokinetic Property Prediction (In Silico ADME)

The potential of a compound to be a viable drug is heavily dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico tools have become indispensable for predicting these properties early in the drug discovery process, reducing the time and cost associated with experimental testing. nih.gov

For "this compound," various ADME parameters can be calculated using specialized software. These predictions are based on the molecule's structure and physicochemical properties. Key predicted parameters often include aqueous solubility, blood-brain barrier permeability, intestinal absorption, and potential for metabolism by cytochrome P450 enzymes. Triazole-containing compounds often exhibit good pharmacokinetic profiles, making them attractive scaffolds in medicinal chemistry. nih.gov

Assessment of Drug-Likeness Parameters

A crucial aspect of in silico ADME prediction is the assessment of "drug-likeness," which is often evaluated using rules such as Lipinski's Rule of Five. drugbank.comvolkamerlab.orgnih.gov This rule outlines four simple physicochemical parameters that are common among orally active drugs.

Lipinski's Rule of Five Criteria:

Molecular weight (MW) ≤ 500 Da

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

Compounds that comply with these rules are considered more likely to have good oral bioavailability. Calculations for "this compound" and its derivatives are routinely performed to assess their drug-like character. researchgate.net

Table 2: Predicted Drug-Likeness Parameters for this compound

| Parameter | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | ~166.23 g/mol | Yes (≤ 500) |

| LogP | ~1.2 | Yes (≤ 5) |

| Hydrogen Bond Donors | 1 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 3 | Yes (≤ 10) |

Note: These values are calculated based on the chemical structure of the compound and are intended to be representative. Different software may yield slightly different values.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govresearchgate.netnih.gov It maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed examination of close contacts between neighboring molecules.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a given molecule is greater than that of all other molecules in the crystal. The surface can be colored according to various properties, such as d_norm, which highlights intermolecular contacts shorter than the van der Waals radii. Red spots on the d_norm surface indicate strong interactions, such as hydrogen bonds.

Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Triazole-Piperidine Derivative

| Contact Type | Contribution (%) |

| H···H | 45 - 55% |

| C···H/H···C | 15 - 25% |

| N···H/H···N | 10 - 20% |

| O···H/H···O | < 5% (if applicable) |

Note: This table presents a typical range of contributions for similar heterocyclic compounds and serves as an illustrative example.

Electrostatic Surface Potential (ESP) Mapping

The electrostatic potential (ESP) map is a visual representation of the charge distribution around a molecule. nih.govresearchgate.netresearchgate.net It is calculated using quantum chemical methods and is plotted on the molecule's electron density surface. The ESP map is invaluable for understanding a molecule's reactivity and its ability to engage in electrostatic interactions.

Different colors on the ESP map represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack and are often associated with lone pairs of electrons on electronegative atoms. Blue represents regions of positive electrostatic potential, which are prone to nucleophilic attack and are usually found around electropositive atoms like hydrogen. Green indicates regions of neutral potential.

For "this compound," the ESP map would be expected to show negative potential (red) around the nitrogen atoms of the triazole ring, highlighting their role as hydrogen bond acceptors. Positive potential (blue) would likely be concentrated around the N-H proton of the piperidine ring, indicating its function as a hydrogen bond donor. This visual information complements the Mulliken charge analysis and provides a more intuitive picture of the molecule's reactive sites. nih.govresearchgate.net

Derivatization and Analogues of 3 1h 1,2,3 Triazol 1 Ylmethyl Piperidine

Strategies for Structural Diversification

The modification of the parent compound, 3-(1H-1,2,3-triazol-1-ylmethyl)piperidine, is primarily achieved through two main strategies: the introduction of a wide array of substituents onto the heterocyclic rings and the creation of hybrid molecules by linking the core structure to other known pharmacophores.

The piperidine (B6355638) ring, a six-membered heterocycle, can be substituted at various positions. nih.gov Common modifications include the introduction of alkyl, aryl, or functional groups onto the nitrogen atom or the carbon atoms of the ring. For instance, N-alkylation or N-arylation of the piperidine nitrogen is a frequent strategy. researchgate.net Similarly, the triazole ring can be functionalized, often at the 4- and 5-positions, through methods like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the introduction of a wide variety of substituents. nih.govnih.gov This approach facilitates the creation of libraries of 1,4-disubstituted or 1,4,5-trisubstituted 1,2,3-triazoles. nih.gov

| Ring System | Potential Substitution Sites | Common Substituents | Synthetic Approach Example |

| Piperidine | N1, C2, C3, C4, C5, C6 | Alkyl, Aryl, Acyl, Hydroxyl, Amino | Reductive amination, N-alkylation |

| 1,2,3-Triazole | N1, C4, C5 | Aryl, Heteroaryl, Alkyl, Carboxylates | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophoric units into a single molecule. This approach can lead to compounds with improved affinity, dual-target activity, or enhanced pharmacokinetic profiles. The this compound scaffold has been successfully integrated with other heterocyclic systems known for their biological relevance.

Notable examples include the conjugation with:

Oxadiazoles: The 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) rings are important pharmacophores found in numerous biologically active compounds. researchgate.netnih.gov Hybrid molecules incorporating both a triazole-piperidine core and an oxadiazole moiety have been synthesized and investigated for various therapeutic applications. rsc.orgresearchgate.net

Piperazine (B1678402): Piperazine is another six-membered nitrogen-containing heterocycle that is a common building block in pharmaceuticals. jopcr.comnih.gov Conjugates linking a triazole-piperidine unit to a piperazine ring have been developed, often with the goal of targeting multiple receptors or improving drug-like properties. nih.gov

Other Heterocycles: The versatility of the triazole "click" chemistry allows for the linkage of the piperidine-triazole scaffold to a wide array of other pharmacophores, including benzo[b] rsc.orgresearchgate.netthiazine 1,1-dioxide, nitroimidazole, and thiazole (B1198619) moieties, to create novel hybrid structures with potentially synergistic or unique biological activities. nih.govnih.govcardiff.ac.uk

| Hybrid Class | Linked Pharmacophore | Rationale | Example Reference |

| Triazole-Piperidine-Oxadiazole | 1,2,4-Oxadiazole / 1,3,4-Oxadiazole | Combine antifungal/other activities of both heterocycles. | rsc.orgresearchgate.net |

| Triazole-Piperidine-Piperazine | Piperazine | Enhance receptor binding, explore anticancer/antimicrobial activity. | nih.govnih.gov |

| Triazole-Piperidine-Thiazine | Benzo[b] rsc.orgresearchgate.netthiazine 1,1-dioxide | Create novel chemical space for biological screening. | nih.gov |

| Triazole-Piperidine-Nitroimidazole | 4-Nitroimidazole | Design of novel anticancer agents. | nih.gov |

Synthesis of Specific Analogue Classes

Building on the general strategies of diversification, medicinal chemists have developed synthetic routes to specific classes of analogues of this compound, each characterized by a distinct structural feature.

One important class of analogues is the piperidine-based 1,2,3-triazolylacetamide derivatives. The synthesis of these compounds typically involves a multi-step sequence. A key intermediate, 2-(4-(piperidin-1-ylmethyl)-1H-1,2,3-triazol-1-yl)acetic acid, is first prepared via a "click chemistry" approach, specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), reacting 1-(prop-2-yn-1-yl)piperidine (B1267447) with 2-azidoacetic acid. nih.gov This triazolylacetic acid intermediate is then coupled with various amines using standard peptide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine) to yield the final triazolylacetamide derivatives. nih.gov This method allows for the introduction of diverse substituents on the amide nitrogen, providing a straightforward route to a library of analogues. nih.gov

| Step | Reactants | Key Reagents | Product | Reference |

| 1: Alkyne Synthesis | Piperidine, Propargyl bromide | Acetone | 1-(prop-2-yn-1-yl)Piperidine | nih.gov |

| 2: Click Reaction | 1-(prop-2-yn-1-yl)Piperidine, 2-Azidoacetic acid | Copper catalyst (e.g., CuSO₄), Reducing agent (e.g., Sodium ascorbate) | 2-(4-(piperidin-1-ylmethyl)-1H-1,2,3-triazol-1-yl)acetic acid | nih.gov |

| 3: Amide Coupling | 2-(4-(piperidin-1-ylmethyl)-1H-1,2,3-triazol-1-yl)acetic acid, Various amines | HATU, DIPEA | Piperidine based 1,2,3-triazolylacetamide derivatives | nih.gov |

The synthesis of hybrid molecules containing both 1,2,3-triazole and oxadiazole rings represents a significant area of research. rsc.org In one rational design approach, novel antifungal agents were developed by creating triazoles with piperidine-oxadiazole side chains. rsc.org Another study describes the synthesis of a series of 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one derivatives. researchgate.net These syntheses highlight the modular nature of building such complex molecules, often starting from a piperidine core and sequentially adding the triazole and oxadiazole rings through multi-step reaction pathways. The combination of these two heterocyclic pharmacophores has been shown to produce compounds with potent biological activity. rsc.orgresearchgate.net

The piperidine-2,6-dione (glutarimide) moiety is another pharmacophore that has been combined with the triazole-piperidine scaffold. The synthesis of N-substituted piperidine-2,6-diones can be achieved through the reaction of an appropriate amine with glutaric anhydride (B1165640). researchgate.net For example, reacting various 2-aminothiazoles with glutaric acid yielded a series of N-(thiazol-2-yl)piperidine-2,6-dione compounds. rsc.org Although a direct synthesis of a triazole-linked piperidine-2,6-dione was not detailed in the provided results, the established synthetic methods for creating diverse piperidine-2,6-dione derivatives suggest a feasible pathway. researchgate.netnih.gov This would likely involve preparing a piperidine-triazole intermediate containing a primary amine, which could then be reacted with glutaric anhydride or a related precursor to form the desired piperidine-2,6-dione triazole analogue.

Triazole-Linked Nucleoside-Amino Acid Conjugates

The synthesis of conjugates that combine a piperidine-triazole unit with nucleosides and amino acids represents an advanced strategy in medicinal chemistry, aiming to create molecules with multifaceted biological activities. While literature specifically detailing a conjugate of this compound with both a nucleoside and an amino acid is not abundant, the synthesis of related components is well-established.

For instance, novel 1,2,3-triazole-linked nucleoside-amino acid conjugates have been designed and synthesized, typically via copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry". This method allows for the efficient coupling of a nucleoside azide (B81097) with an alkyne-functionalized amino acid. In one such approach, the azido (B1232118) group is introduced at the 5'-position of a nucleoside like uridine, which is then reacted with an alkylated serine or propargylglycine (B1618536) to form the triazole linkage. Modeling studies of these conjugates have suggested their potential as antibacterial agents by targeting enzymes like LpxC.

Separately, the conjugation of amino acids to piperidine scaffolds is a known strategy to enhance biocompatibility and cellular uptake. New conjugates of 4-benzylpiperidine (B145979) with various Boc-protected amino acids have been synthesized using coupling agents like EDCI and HOBt.

Combining these methodologies, a plausible route to synthesize a triazole-linked nucleoside-amino acid conjugate of this compound would involve preparing an azide or alkyne derivative of the parent piperidine-triazole. This functionalized core could then be coupled with a corresponding alkyne- or azide-modified nucleoside-amino acid hybrid, likely through a CuAAC reaction, to yield the target tripartite conjugate.

Benzimidazole-Triazole Hybrids

The hybridization of the piperidine-triazole scaffold with a benzimidazole (B57391) moiety has yielded a promising class of anti-infective agents. nih.gov Researchers have successfully synthesized novel series of these hybrids using Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reactions. nih.gov This synthetic approach typically involves the reaction of a piperidine-alkyne derivative with an azido-functionalized benzimidazole.

These hybrid compounds have demonstrated significant in vitro antibacterial and antifungal activities. nih.govresearchgate.net Several derivatives have shown excellent potency against various bacterial strains, including Escherichia coli. nih.gov The antifungal efficacy has also been noteworthy against a range of fungal strains. nih.gov The combination of the benzimidazole and 1,2,3-triazole pharmacophores is believed to result in enhanced pharmacological effects. researchgate.net The presence of the piperidine ring further contributes to the diversity and potential bioactivity of these molecules. researchgate.net

| Compound | Test Organism | Activity (MIC in µg/mL) | Reference |

| 7a | E. coli | 62.5 | nih.gov |

| S. aureus | 31.25 | nih.gov | |

| C. albicans | 125 | nih.gov | |

| 7b | E. coli | 62.5 | nih.gov |

| S. aureus | 31.25 | nih.gov | |

| C. albicans | 62.5 | nih.gov | |

| 7f | E. coli | 62.5 | nih.gov |

| S. aureus | 31.25 | nih.gov | |

| C. albicans | 125 | nih.gov | |

| 7i | E. coli | 62.5 | nih.gov |

| S. aureus | 31.25 | nih.gov | |

| C. albicans | 125 | nih.gov | |

| 7k | E. coli | 31.25 | nih.gov |

| S. aureus | 62.5 | nih.gov | |

| C. albicans | 125 | nih.gov |

Data sourced from Mendapara, J.V., et al. (2024). nih.gov

Dihydropyrimidinone-Triazole Hybrids

Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds known for a wide range of pharmacological activities, including anticancer effects. researchgate.netnih.gov The synthesis of hybrids combining DHPMs with the 1,2,3-triazole ring has been explored to develop novel anticancer agents. researchgate.net While specific examples directly incorporating the this compound moiety are not extensively documented in the reviewed literature, the general synthetic strategies and biological activities of related hybrids provide a strong foundation for future development.

Novel 1,2,3-triazole-dihydropyrimidinone hybrids have been synthesized using multicomponent reactions, such as a combination of click chemistry and the Biginelli reaction. researchgate.net These hybrids have been evaluated for their in vitro antiproliferative activity against various human cancer cell lines. researchgate.netnih.gov Some of these compounds have demonstrated significant cytotoxic activity, with GI50 values in the low micromolar range. researchgate.net For instance, a DHPM-1,2,3-triazole hybrid was prepared via a Cu(I)-catalyzed cycloaddition of a 6-azido-methyl-dihydropyrimidinone with propargyl alcohol. whiterose.ac.uk

The incorporation of a piperidine ring is a common strategy in the design of anticancer agents, and several DHPM derivatives containing piperidine or piperazine moieties have been synthesized and shown to possess cytotoxic activity. whiterose.ac.uk Therefore, the synthesis of a hybrid molecule that links the this compound core to a DHPM scaffold is a logical next step in the exploration of this chemical space for potential anticancer drugs.

| Compound | Cancer Cell Line | Activity (GI50 in µM) | Reference |

| Dihydropyrimidinone Derivative 19 | Leukemia (K-562) | 83 (% Growth Inhibition) | whiterose.ac.uk |

| Non-Small Cell Lung Cancer (NCI-H460) | 88 (% Growth Inhibition) | whiterose.ac.uk | |

| Melanoma (SK-MEL-5) | 86 (% Growth Inhibition) | whiterose.ac.uk | |

| Dihydropyrimidinone Derivative 22 | Leukemia (K-562) | 47 (% Growth Inhibition) | whiterose.ac.uk |

| Dihydropyrimidinone-Triazole Hybrid 9 | Leukemia (K-562) | 34 (% Growth Inhibition) | whiterose.ac.uk |

Data sourced from Mostafa, A. S., & Selim, K. B. (2018). whiterose.ac.uk

Fused Heterocyclic Systems (e.g., Triazolo-Quinoxalinones)

The fusion of the triazole ring system with other heterocyclic structures, such as quinoxalines, results in rigid, polycyclic scaffolds like triazolo-quinoxalinones, which have been investigated for various biological activities. kuleuven.beresearchgate.net The derivatization of these fused systems with a piperidine moiety can further modulate their pharmacological profile.

For example, a series of spiro[piperidine-4,5'(6'H)- nih.govresearchgate.netnih.govtriazolo[1,5-c]quinazolines] has been synthesized and evaluated as ligands for the nociceptin (B549756) receptor. nih.gov These compounds demonstrated partial agonistic activity, with some derivatives acting as pure antagonists. nih.gov This indicates that the incorporation of a piperidine ring into a fused triazole system can lead to potent and selective modulators of important biological targets.

The synthesis of such fused systems often involves multi-step sequences. For instance, nih.govresearchgate.netnih.govtriazolo[4,3-a]quinoxaline derivatives have been prepared starting from 1,2-diaminobenzene and oxalic acid, followed by a series of reactions including chlorination, hydrazinolysis, and cyclization with reagents like triethyl orthoformate. researchgate.net The resulting triazolo-quinoxaline core can then be further functionalized, offering opportunities to introduce a piperidinylmethyl group. While direct examples of this compound fused to a quinoxalinone are not prevalent in the reviewed literature, the established synthetic routes for both components suggest the feasibility of creating such hybrid molecules.

Impact of Chemical Modifications on Molecular Properties and Bioactivity

Chemical modifications to the this compound scaffold have a profound impact on its molecular properties and resulting biological activity. The structure-activity relationship (SAR) of these derivatives is complex, with the nature and position of substituents on both the piperidine and the appended heterocyclic rings playing crucial roles.

In the case of benzimidazole-triazole hybrids, the type of substituent on the benzimidazole ring significantly influences antimicrobial potency. nih.govnih.gov For example, electron-withdrawing or electron-donating groups on the benzimidazole moiety can alter the electronic environment of the entire molecule, affecting its interaction with biological targets like bacterial enzymes. nih.gov The presence of an additional heterocyclic ring, such as pyridine (B92270) or indole, can also enhance antimicrobial activity. nih.gov

For derivatives with anticancer potential, such as the dihydropyrimidinone-triazole hybrids, modifications that increase lipophilicity can lead to enhanced activity, although a balance must be struck to maintain aqueous solubility. nih.gov The substitution pattern on aryl rings attached to the core structure is also critical. For instance, in some series of anticancer compounds, substituents at the meta-position of a phenyl ring linked to the piperazine moiety were found to be beneficial for potency. whiterose.ac.uk

The linker connecting the piperidine-triazole core to other pharmacophores is another key determinant of bioactivity. The length and flexibility of this linker can affect how the molecule fits into the binding pocket of a target protein. In some anti-HIV agents based on a nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine core, a sulfonyl group as a spacer between the piperidinyl nitrogen and a terminal aromatic ring was found to be more favorable for activity than other linkers.

Pharmacological Research and Preclinical Biological Targets

Anticancer Activity

The quest for more effective and selective anticancer agents has led researchers to explore hybrid molecules containing the 1,2,3-triazole and piperidine (B6355638) components. These derivatives have shown promise by targeting various mechanisms crucial for cancer cell survival and proliferation.

A primary strategy in cancer therapy is to halt the uncontrolled division of malignant cells and trigger their programmed cell death, or apoptosis. Derivatives of 3-(1H-1,2,3-triazol-1-ylmethyl)piperidine have been shown to effectively engage these mechanisms.

For instance, a series of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, which share a similar triazole-heterocycle structure, were synthesized and evaluated for their cytotoxic effects. One potent compound from this series, 10ec, induced apoptosis in BT-474 breast cancer cells, a finding supported by acridine (B1665455) orange/ethidium bromide (AO/EB), DAPI, and annexin (B1180172) V-FITC/propidium iodide staining assays. rsc.org Flow cytometric analysis further revealed that this compound caused cell cycle arrest at the sub-G1 and G2/M phases. rsc.org Similarly, studies on 1-(diarylmethyl)-1H-1,2,3-triazoles demonstrated significant G2/M phase cell cycle arrest and apoptosis induction in MCF-7 breast cancer cells. nih.gov

Another novel oleanolic acid derivative, N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide (ZQL-4c), also exhibited strong antiproliferative activity. nih.govwindows.net It was found to induce G2/M phase arrest and apoptosis in various breast cancer cell lines, including MCF-7, MDA-MB-231, and SK-BR-3. nih.gov This induction of apoptosis is linked to the generation of reactive oxygen species (ROS). nih.govwindows.net Furthermore, a binuclear Iridium (III) complex incorporating a 2,3-bis((4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl)methyl)quinoxaline ligand was shown to induce apoptosis in triple-negative breast cancer cells upon light exposure, functioning as a photodynamic therapy agent. nih.gov

| Compound/Derivative Class | Cancer Cell Line | Observed Mechanism | Source |

|---|---|---|---|

| (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone (e.g., 10ec) | BT-474 (Breast) | Apoptosis Induction, Cell Cycle Arrest (Sub-G1, G2/M) | rsc.org |

| 1-(diarylmethyl)-1H-1,2,3-triazoles | MCF-7 (Breast) | Apoptosis Induction, Cell Cycle Arrest (G2/M) | nih.gov |

| N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide (ZQL-4c) | MCF-7, MDA-MB-231, SK-BR-3 (Breast) | Apoptosis Induction, Cell Cycle Arrest (G2/M), ROS Production | nih.govwindows.net |

| Binuclear Ir(III) Complex with 1,2,3-triazol-1-ylmethyl)quinoxaline ligand | MDA-MB-231 (Breast) | Apoptosis via DNA photocleavage (Photodynamic Therapy) | nih.gov |

Protein kinases are critical regulators of cell signaling pathways that, when dysregulated, can drive cancer progression. The epidermal growth factor receptor (EGFR) and the BRAF kinase are two such targets. Derivatives containing the 1,2,3-triazole scaffold have been identified as potent inhibitors of these kinases.

A study on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones demonstrated their potential as multi-target inhibitors. The most potent derivatives from this series, specifically compounds 3f-j, exhibited significant antiproliferative activity. nih.gov Compound 3h was a particularly effective inhibitor against EGFR, the resistant mutant EGFRT790M, and BRAFV600E, with IC50 values of 57 nM, 9.70 nM, and 68 nM, respectively. nih.gov

In another study, new quinoxaline (B1680401) derivatives featuring a 1,2,3-triazole moiety were synthesized and evaluated. nih.gov Molecular docking studies suggested that these compounds bind significantly to the EGFR protein, with binding energies ranging from –9.57 to –12.03 kcal/mol. The most potent compound, which included a 4-bromophenyl substituent on the triazole ring (IVd), showed promising activity against several human cancer cell lines, including HeLa and MCF-7. nih.gov

| Compound/Derivative Class | Target Kinase | IC50 Value | Source |

|---|---|---|---|

| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one (Compound 3h) | EGFR | 57 nM | nih.gov |

| EGFRT790M | 9.70 nM | nih.gov | |

| BRAFV600E | 68 nM | nih.gov | |

| Quinoxaline-1,2,3-triazole derivative (Compound IVd) | EGFR (Binding Energy) | -12.03 kcal/mol | nih.gov |

Targeting key metabolic enzymes that cancer cells rely on for energy and survival is another promising anticancer strategy. Nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, has emerged as a significant target. researchgate.netuniupo.itnih.gov

Researchers aiming to develop inhibitors that specifically target extracellular NAMPT (eNAMPT) modified a known inhibitor by replacing a phenyl ring with a 1,2,3-triazole carrying a protonable N,N-dialkyl methanamine group. researchgate.netuniupo.itnih.gov This modification increased polarity and yielded a series of molecules that retained potent enzymatic inhibition but could not cross the plasma membrane, making them useful tools for studying the role of eNAMPT. researchgate.netnih.gov Serendipitously, a related compound (25) with high polarity was found to be cytotoxic and a potent NAMPT inhibitor, demonstrating that the 1,2,3-triazole tail could be optimized for intracellular activity as well. researchgate.netnih.gov

| Compound/Derivative Class | Enzymatic Target | Key Finding | Source |

|---|---|---|---|

| Triazolylpyridine with a 1,2,3-triazole tail group (e.g., 30b, 30f) | Extracellular NAMPT | Maintained enzymatic inhibition but unable to cross the plasma membrane. | researchgate.netnih.gov |

| Triazolylpyridine with a 1,2,3-triazole tail group (e.g., 25) | Intracellular NAMPT | Potent, cytotoxic NAMPT inhibitor capable of crossing the plasma membrane despite high polarity. | researchgate.netnih.gov |

| N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide (ZQL-4c) | Notch-Akt Signaling Pathway | Significantly inhibited the pathway, which is linked to ROS-mediated oxidative stress. | nih.govwindows.net |

Antimicrobial Activity

The rise of drug-resistant microbes presents a global health crisis, necessitating the development of new antimicrobial agents. The this compound scaffold has proven to be a valuable template for creating compounds with potent activity against pathogenic fungi and bacteria.

Fungal infections, particularly those caused by Candida species, are a major cause of morbidity and mortality, especially in immunocompromised individuals. nih.gov The multidrug-resistant Candida auris is a particularly urgent threat. nih.gov

A series of six novel piperidine-based 1,2,3-triazolylacetamide derivatives (pta1-pta6) were synthesized and tested against clinical C. auris isolates. nih.gov Three of these compounds (pta1, pta2, and pta3) were highly active, with minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 µg/mL. nih.gov These compounds were found to be fungicidal, disrupting the cell membrane integrity of C. auris and inducing cell cycle arrest and apoptosis. nih.gov

Other studies have highlighted the broad-spectrum antifungal potential of related structures. A novel topical triazole, KP-103, which contains a piperidine moiety, showed potent activity against Candida albicans with a geometric mean MIC of 0.002 μg/ml. nih.gov Additionally, new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing a piperidine ring were synthesized and found to exhibit strong antifungal activity against strains including C. albicans. researchgate.net A novel hybrid agent, PQA-Az-13, which combines indazole, pyrrolidine, and arylpiperazine scaffolds, demonstrated strong activity against ten different clinical isolates of C. auris, with MIC values between 0.67 and 1.25 µg/mL. uj.edu.pl

| Compound/Derivative Class | Fungal Species | MIC (µg/mL) | Source |

|---|---|---|---|

| Piperidine-based 1,2,3-triazolylacetamides (pta1, pta2, pta3) | Candida auris | 0.24 - 0.97 | nih.gov |

| KP-103 (topical triazole with piperidine) | Candida albicans (Geometric Mean) | 0.002 | nih.gov |

| PQA-Az-13 (hybrid with arylpiperazine) | Candida auris | 0.67 - 1.25 | uj.edu.pl |

| 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazoles with piperidine | Candida albicans | Data not specified, but equipotent with miconazole (B906) for some compounds. | researchgate.net |

In addition to their antifungal properties, derivatives containing the triazole-piperidine framework have been explored for their antibacterial effects. Research has shown that these compounds can be effective against challenging Gram-positive pathogens.

For example, a series of 1,2,3-triazole-piperazin-benzo[b] rsc.orgresearchgate.netthiazine 1,1-dioxide derivatives were designed and synthesized. nih.gov Several of these compounds exhibited excellent activity against methicillin-susceptible Staphylococcus aureus (MSSA), methicillin-resistant S. aureus (MRSA), and vancomycin-resistant S. aureus (VRSA). nih.gov Compound 8e, which has a 4-fluorophenyl sulfonyl group on the triazole ring, was particularly potent, with MIC values of 1.56 µg/mL against both MSSA and MRSA, and 3.12 µg/mL against VRSA. nih.gov These values represent a two- to four-fold greater potency than the standard drugs used for comparison. nih.gov Similarly, new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives that include a piperidine ring were also found to possess strong antibacterial activity. researchgate.net

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Source |

|---|---|---|---|

| 1,2,3-triazole-piperazin-benzo[b] rsc.orgresearchgate.netthiazine 1,1-dioxide (Compound 8e) | S. aureus (MSSA) | 1.56 | nih.gov |

| S. aureus (MRSA) | 1.56 | nih.gov | |

| S. aureus (VRSA) | 3.12 | nih.gov | |

| 1,2,3-triazole-piperazin-benzo[b] rsc.orgresearchgate.netthiazine 1,1-dioxide (Compound 8d) | S. aureus (MSSA) | 1.56 | nih.gov |

| S. aureus (MRSA) | 3.12 | nih.gov | |

| S. aureus (VRSA) | 6.25 | nih.gov |

Antitubercular Agents (e.g., against Mycobacterium tuberculosis)

The global health threat posed by tuberculosis (TB), particularly the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates the urgent development of novel therapeutics. nih.gov Hybrid molecules containing a 1,2,3-triazole ring have emerged as a significant area of research for new antitubercular agents, as they can potentially act on multiple targets within the bacterium, thereby enhancing efficacy and overcoming resistance. nih.govrsc.org

Within this context, derivatives of the piperidine-triazole scaffold are being explored. While direct studies on "this compound" are limited, research on closely related structures highlights the potential of this chemical space. For instance, a series of 5-(1-(4-chloro-3-methoxyphenyl)piperidin-4-yl)-4-phenyl-2H-1,2,4-triazole-3(4H)-thione derivatives were synthesized and evaluated for their activity against the Mtb H37Rv strain. nih.gov Several of these compounds, including 5a, 5c, 5d, 5j, and 5k, demonstrated significant activity, underscoring the importance of the piperidine moiety in antitubercular compounds. nih.govnih.gov The study emphasized the role of lipophilicity in enhancing biological activity. nih.govnih.gov

In other related research, N-benzyl-6′,7′-dihydrospiro[piperidine-4,4′-thieno[3,2-c]pyran] analogues have been identified as potent bactericidal agents against M. tuberculosis. ijpsr.com Two optimized compounds from this series demonstrated a significant reduction in bacterial load in the lungs of infected mice. ijpsr.com Furthermore, the natural alkaloid piperine, which features a piperidine ring, has been investigated for its synergistic effects with the anti-TB drug rifampin, with studies suggesting it may inhibit M. tuberculosis RNA polymerase.

While these findings are for structurally related compounds and not the exact "this compound" core, they strongly support the potential of this scaffold in the development of new antitubercular drugs. The combination of the triazole ring, a known pharmacophore in anti-TB drug design, with the versatile piperidine ring presents a promising strategy for future research. nih.gov

Antiviral Activity (e.g., Anti-influenza A, Anti-HIV, HCV)

The piperidine and 1,2,3-triazole moieties are individually recognized as important pharmacophores in the development of antiviral agents. ijpsr.comarabjchem.org Their combination in a single scaffold offers a promising strategy for discovering new therapeutics against a range of viral infections, including influenza, Human Immunodeficiency Virus (HIV), and Hepatitis C Virus (HCV).

Derivatives containing the 1,2,3-triazole ring have been shown to possess potential anti-HIV-1 activity by inhibiting viral enzymes such as reverse transcriptase, integrase, and protease. nih.govresearchgate.net Similarly, piperidine-based compounds have been identified as novel inhibitors of the influenza virus, with some derivatives showing high potency. nih.gov For instance, a series of piperidine-substituted purines demonstrated significant inhibitory activity against both HIV-1 and the influenza A/H1N1 virus. nih.gov One derivative, FZJ05, was notably more potent against influenza A/H1N1 than the established drugs ribavirin, amantadine, and rimantadine. nih.gov

In the context of HCV, a 4-aminopiperidine (B84694) scaffold was discovered to inhibit the assembly and release of infectious virus particles. nih.gov This mode of action is distinct from many FDA-approved HCV drugs that target viral replication, suggesting a potential for synergistic effects when used in combination therapies. nih.gov

A study on (1S,9aR)-1-[(1,2,3-triazol-1-yl)methyl]octahydro-1H-quinolizines, which are structurally analogous to the this compound core, revealed their ability to reduce the infectivity of influenza A viruses (H1N1 and H3N2). mdpi.com Several of these compounds demonstrated a virucidal effect, diminishing virus infectivity by 90%. mdpi.com This research highlights the influence of substituents on the triazole ring on antiviral activity and suggests that such scaffolds are promising for further development. mdpi.com

Targeting Viral Proteins (e.g., Influenza Virus Nucleoprotein)

A key strategy in the development of novel anti-influenza drugs is the targeting of viral proteins that are highly conserved across different strains, which can help to overcome issues of drug resistance. The influenza virus nucleoprotein (NP) is one such attractive target, as it plays a critical role in the viral life cycle, including genome trafficking and viral assembly.

Research has identified that derivatives of 1H-1,2,3-triazole-4-carboxamide can act as inhibitors of the influenza A virus by targeting the NP. medchemexpress.eu These compounds were designed based on a lead molecule, nucleozin, which is known to induce the aggregation of NP and prevent its accumulation in the nucleus of infected cells. This disruption of NP function effectively halts viral replication. While these initial studies often featured a piperazine (B1678402) ring, the structural similarity to piperidine suggests that piperidine-containing triazole derivatives could also effectively target the influenza NP. The development of such compounds represents a promising avenue for creating new anti-influenza agents with a novel mechanism of action.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases, making the development of new anti-inflammatory agents a significant area of pharmaceutical research. Both 1,2,3-triazole and piperidine derivatives have independently been shown to possess anti-inflammatory properties.

Studies on 1,4-disubstituted 1H-1,2,3-triazole derivatives have demonstrated significant anti-inflammatory effects in various preclinical models. The mechanism of action for these compounds is believed to involve the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which in turn reduces the synthesis of inflammatory mediators like prostaglandins. In a study evaluating 13 new 1,4-disubstituted 1H-1,2,3-triazole derivatives, one compound showed particularly high anti-inflammatory activity (77-80%) in models of formalin-induced and carrageenan-induced paw edema. This compound was also found to modulate cytokine levels, significantly increasing the anti-inflammatory cytokine IL-4 while decreasing the pro-inflammatory cytokines IL-6 and TNF-α.

The piperidine moiety is also a component of known anti-inflammatory compounds. For example, piperine, an alkaloid from black pepper, exhibits anti-inflammatory properties by protecting against oxidative damage and inhibiting pro-inflammatory pathways. The combination of the triazole and piperidine scaffolds, therefore, presents a rational approach for designing novel anti-inflammatory agents.

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum has created an urgent need for new antimalarial drugs. Hybrid compounds that combine different pharmacophores are a promising strategy to develop novel agents that can overcome existing resistance mechanisms. The 1,2,3-triazole moiety has been identified as a valuable scaffold for creating such hybrids.

Triazole hybrid compounds have demonstrated a broad spectrum of antimalarial activity, targeting multiple stages of the Plasmodium life cycle and showing effectiveness against both drug-sensitive and drug-resistant strains. The synergistic effect of combining the triazole ring with other pharmacologically active structures can lead to enhanced potency.

The piperidine ring is a structural element found in some antimalarial compounds. For instance, spiro[piperidine-4,3′-tetraoxanes] have shown moderate to good antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. Furthermore, piperine, a piperidine-containing alkaloid, has demonstrated low to moderate antimalarial activity in vitro and in animal models, with IC50 values of 111.5 μM and 59 μM against the 3D7 and K1 P. falciparum clones, respectively.

The combination of the 1,2,3-triazole and piperidine scaffolds in the form of this compound derivatives represents a rational approach for the design of new antimalarial agents.

Neuroprotective Properties

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function, often associated with oxidative stress and neuroinflammation. There is a significant need for new therapeutic agents that can protect neurons from damage.

Recent research has highlighted the potential of triazole-pyrimidine hybrids as neuroprotective and anti-neuroinflammatory agents. In one study, a series of these hybrids were synthesized and screened for their ability to protect neuronal cells and reduce inflammatory responses in microglia. Several compounds showed promising neuroprotective activity by reducing the expression of an endoplasmic reticulum stress marker and an apoptosis marker in human neuronal cells. These compounds also exhibited significant anti-neuroinflammatory properties by inhibiting the production of nitric oxide and tumor necrosis factor-α (TNF-α) in microglia. Although these specific hybrids contained a piperazine ring, the structural similarity to piperidine suggests that piperidine-containing triazole derivatives could have similar neuroprotective effects.

Another line of research identified the 3-(1H-1,2,3-triazol-4-yl)pyridine fragment as a potential neuroprotective pharmacophore. This finding further supports the idea that incorporating a triazole ring into molecules targeting the central nervous system could be a fruitful strategy for developing new treatments for neurodegenerative disorders.

Enzyme Inhibition Studies (Beyond Cancer)

The core structure of this compound has served as a foundation for developing inhibitors targeting several key enzymes involved in a range of pathologies.

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for managing Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. mdpi.com Derivatives of the N-benzylpiperidine scaffold, which is structurally related to the subject compound, have been extensively studied for this purpose.

In a significant study, researchers synthesized two series of N-benzylpiperidine derivatives featuring a 1,2,3-triazole ring, created using click chemistry. nih.govnih.govnih.gov These compounds were evaluated for their ability to inhibit human AChE (hAChE) and human BChE (hBChE). The research revealed that these aryl-1,2,3-triazolyl benzylpiperidine compounds are potent and highly selective inhibitors of hBChE. nih.govnih.govnih.gov One derivative, compound 11 , emerged as one of the most potent and selective hBChE inhibitors reported, with an IC50 value of 0.17 nM and over 58,000-fold selectivity for hBChE over hAChE. nih.gov Another promising compound, 9 , also showed high potency and selectivity for hBChE. nih.gov Kinetic studies indicated that these compounds act as dual binding site inhibitors. nih.govnih.gov

Similarly, hybrid molecules combining coumarin, a known anti-AChE agent, with an N-benzyl triazole moiety have been synthesized and evaluated. rjpbr.comdigitellinc.com In one such series, a compound bearing a 6-nitrocoumarin moiety (8v ) demonstrated the best inhibitory activity against BChE with an IC50 of 6.3 µM. rjpbr.comdigitellinc.com Another study on 4-hydroxycoumarin (B602359) derivatives with an N-benzyl-1,2,3-triazole element identified a 2-chlorobenzyl derivative (8k ) as a highly potent and selective AChE inhibitor (IC50 = 0.18 µM), surpassing the standard drug tacrine. nih.gov

The following table summarizes the inhibitory activities of selected N-benzylpiperidine and related triazole derivatives against cholinesterases.

Table 1: Cholinesterase Inhibitory Activity of Selected Triazole Derivatives

| Compound | Target Enzyme | IC50 Value | Source |

|---|---|---|---|

| Compound 9 | hBChE | 0.44 nM | nih.gov |

| hAChE | >10,000 nM | nih.gov | |

| Compound 11 | hBChE | 0.17 nM | nih.gov |

| hAChE | >10,000 nM | nih.gov | |

| Compound 8k | AChE | 0.18 µM | nih.gov |

| Compound 8v | BuChE | 6.3 µM | rjpbr.comdigitellinc.com |

| Compound 8r | BuChE | 6.7 µM | rjpbr.comdigitellinc.com |

| Donepezil | hAChE | 20 nM | nih.gov |

| Tacrine | hBChE | 2.9 nM | nih.gov |

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in various diseases, including neurodegenerative disorders, bipolar disorder, and diabetes. nih.govnih.gov Inhibition of GSK-3 is a significant therapeutic goal. google.com While the piperidine ring is a common scaffold in GSK-3 inhibitors, extensive searches of scientific literature did not yield specific studies evaluating "this compound" or its direct derivatives for GSK-3 inhibitory activity. Research in this area has focused on other piperidine-containing scaffolds, such as N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamides and maleimide-based piperidine derivatives. nih.govresearchgate.net

LSD1 Inhibition: Lysine-specific demethylase 1 (LSD1) is a histone-modifying enzyme that has emerged as a target for various cancers. nih.govrjpbr.com Although compounds containing both triazole and piperidine motifs have been developed as LSD1 inhibitors, such as triazole-dithiocarbamate hybrids and 4-piperidin-4-yl-triazole derivatives, no specific research on the inhibitory activity of "this compound" against LSD1 has been identified in the available literature. nih.govnih.gov

β-D-glucosidase Inhibition: β-D-glucosidase is an enzyme involved in the breakdown of complex carbohydrates. Its inhibition is a therapeutic strategy for conditions like type 2 diabetes. nih.gov Searches of scientific literature did not uncover studies specifically investigating the β-D-glucosidase inhibitory potential of "this compound" or its close analogues. The research on glucosidase inhibitors with triazole or piperidine rings has generally focused on different structural classes, such as phthalimide (B116566) derivatives or iminosugars. nih.govresearchgate.net

Glutathione S-transferases (GSTs) are a family of enzymes involved in cellular detoxification. Their overexpression can contribute to resistance to chemotherapy, making them a target for inhibitor development. nih.gov Based on a comprehensive review of published studies, there is no specific research available on the evaluation of "this compound" or its derivatives as GST inhibitors. The field has primarily focused on other chemical scaffolds, such as 7-nitro-2,1,3-benzoxadiazoles and piperlongumine. nih.govnih.gov

Factor Xa (FXa) is a critical enzyme in the blood coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thromboembolic diseases. nih.govnih.gov While various heterocyclic compounds, including some with triazole rings, have been explored as FXa inhibitors, a review of the scientific literature found no studies specifically assessing "this compound" for this activity. nih.govnih.gov Research on FXa inhibitors has included scaffolds like N-propargyltetrahydroquinoline-triazole hybrids and triazol-1-yl benzamides, which differ significantly from the subject compound. nih.govnih.gov

Succinate dehydrogenase (SDH) is an enzyme complex that plays a crucial role in both the mitochondrial electron transport chain and the citric acid cycle. nih.gov Inhibitors of SDH (SDHIs) are widely used as fungicides in agriculture. nih.govdigitellinc.comresearchgate.net Despite the development of various carboxamide fungicides that may contain a triazole ring, extensive literature searches did not reveal any studies on the SDH inhibitory activity of "this compound" or its direct derivatives. researchgate.net

Structure Activity Relationship Sar Studies

Influence of Substituent Variations on Potency and Selectivity

The biological activity of triazole-piperidine scaffolds is highly sensitive to the nature and position of various substituents. Modifications on both the piperidine (B6355638) and triazole rings, as well as appended aromatic systems, have been shown to drastically alter potency and selectivity against various biological targets, including enzymes like diacylglycerol lipase (B570770) beta (DAGLβ) and acetylcholinesterase (AChE). nih.govarabjchem.org

Studies on DAGLβ inhibitors demonstrated that substitutions on a biphenyl-triazole ring are crucial. For instance, the introduction of small, moderately polar groups at the ortho-position of the biphenyl (B1667301) moiety can generate inhibitors with excellent activity and selectivity. nih.gov Specifically, replacing a hydroxymethyl group with a methoxy (B1213986) substituent was found to eliminate off-target activity against fatty acid amide hydrolase (FAAH) while maintaining strong potency against DAGLβ. nih.gov

In the context of AChE inhibition, the electronic properties of substituents play a significant role. A series of 1,2,4-triazole (B32235) analogs bearing a piperidine ring showed that compounds with a strong electron-withdrawing group, such as fluorine on an attached pyridine (B92270) ring, were the most potent inhibitors. arabjchem.org Conversely, other studies on different target enzymes have found that electron-donating groups can enhance inhibitory activity. mdpi.com For example, in a series of benzofuran-triazole hybrids, the introduction of electron-donating groups slightly increased AChE inhibitory activity. mdpi.com Similarly, for butyrylcholinesterase (BuChE) inhibitors, monosubstitution with an electron-donating methoxy group enhanced inhibition, while a weakly activating methyl group led to a decrease in activity. nih.gov